molecular formula C21H26N6O B5558345 N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

Cat. No. B5558345
M. Wt: 378.5 g/mol
InChI Key: MTSNKNJPSAZIAP-UHFFFAOYSA-N
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Description

The molecule belongs to the class of compounds that include pyrazole and diazepine rings, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry. Research on similar compounds has demonstrated activities such as interaction with benzodiazepine receptors, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Synthesis of compounds structurally related to the specified molecule often involves the reaction of intermediates like pyrazole derivatives with other chemical entities to introduce the diazepine ring. For example, the synthesis of related diazepine derivatives can start from readily available pyrazole precursors, which are then subjected to various reactions to introduce additional functional groups and rings (Baraldi et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and diazepine rings can be characterized by techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule, including the formation of supramolecular structures via hydrogen bonding (Low et al., 2002).

Chemical Reactions and Properties

Compounds with pyrazole and diazepine motifs can undergo various chemical reactions, including reduction, methylation, and cyclization, to yield a variety of structural analogs with different properties. The choice of reducing agents and reaction conditions can significantly affect the outcomes, leading to the selective reduction of certain functional groups or the formation of new rings (Affane-Nguema et al., 1977).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological targets, are essential for the development of pharmacologically active compounds. Research on related compounds has shown a range of activities, from antimicrobial to anti-inflammatory effects, depending on the specific structural features and substituents (Menozzi et al., 1993).

properties

IUPAC Name

N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-26(15-17-13-23-24-21(17)16-6-3-2-4-7-16)20(28)9-8-18-12-19-14-22-10-5-11-27(19)25-18/h2-4,6-7,12-13,22H,5,8-11,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNKNJPSAZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=CC=C2)C(=O)CCC3=NN4CCCNCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

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